The Emergence of SM-164: A Deep Dive into its Anti-Cancer Mechanism of Action
The Emergence of SM-164: A Deep Dive into its Anti-Cancer Mechanism of Action
For Immediate Release
In the relentless pursuit of novel cancer therapeutics, the small molecule SM-164 has emerged as a potent, bivalent Smac mimetic with significant promise in inducing cancer cell apoptosis. This technical guide provides an in-depth exploration of the core mechanism of action of SM-164 in cancer cells, designed for researchers, scientists, and drug development professionals. Herein, we dissect the signaling pathways modulated by SM-164, present quantitative data from key studies, and detail the experimental protocols utilized to elucidate its function.
Core Mechanism: A Two-Pronged Assault on Apoptosis Inhibitors
SM-164 functions as a Smac (Second Mitochondria-derived Activator of Caspases) mimetic, targeting the Inhibitor of Apoptosis Proteins (IAPs). These proteins are frequently overexpressed in cancer cells, enabling them to evade programmed cell death (apoptosis). SM-164's bivalent nature allows it to concurrently and potently antagonize multiple IAP family members, primarily the X-linked inhibitor of apoptosis protein (XIAP) and cellular inhibitor of apoptosis proteins 1 and 2 (cIAP-1 and cIAP-2).[1][2][3][4][5]
The primary mechanisms of action are:
-
Antagonism of XIAP: SM-164 binds with high affinity to the BIR3 domain of XIAP, preventing it from inhibiting caspases-3, -7, and -9. This releases the brakes on the executioner caspases, allowing the apoptotic cascade to proceed.[1][2][4]
-
Induction of cIAP-1/2 Degradation: By binding to cIAP-1 and cIAP-2, SM-164 induces their auto-ubiquitination and subsequent proteasomal degradation.[1][3][4][5] This degradation has a dual effect: it further liberates caspases and it stabilizes NIK, leading to the activation of the non-canonical NF-κB pathway, which can sensitize some cancer cells to apoptosis.
This dual action of removing the key blockades on apoptosis makes SM-164 a powerful inducer of cell death in a variety of cancer cell lines.
Quantitative Analysis of SM-164's Potency
The efficacy of SM-164 has been quantified across several preclinical studies. The following tables summarize the key binding affinities and cellular potencies.
| Target Protein | Binding Affinity (Ki) | Reference |
| cIAP-1 | 0.31 nM | [3][5][6] |
| cIAP-2 | 1.1 nM | [3][5][6] |
| XIAP | 0.56 nM | [3][5][6] |
| Parameter | Value | Cell Line/Model | Reference |
| IC50 (XIAP binding) | 1.39 nM | Cell-free assay | [7][8][9] |
| Apoptosis Induction | 1 nM | Leukemia cells | [8][9] |
| Tumor Volume Reduction | 65% | MDA-MB-231 xenograft | [8][9] |
Synergistic Interactions: The Power of Combination Therapy
A significant aspect of SM-164's therapeutic potential lies in its synergistic effects with other anti-cancer agents, most notably with TNF-related apoptosis-inducing ligand (TRAIL).[3][10] While many cancer cells are resistant to TRAIL-induced apoptosis, SM-164 sensitizes these cells, leading to a robust synergistic killing effect.
This synergy is achieved by SM-164's ability to degrade cIAPs, which are key negative regulators of the TRAIL signaling pathway. The removal of cIAPs allows for the formation of the death-inducing signaling complex (DISC) and subsequent activation of caspase-8, amplifying the extrinsic apoptosis pathway.[3]
Signaling Pathways Modulated by SM-164
The intricate interplay of SM-164 with the cellular apoptosis machinery can be visualized through the following signaling pathway diagrams.
Caption: SM-164 induces apoptosis by inhibiting XIAP and promoting cIAP1/2 degradation.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature to characterize the mechanism of action of SM-164.
Cell Viability Assay (WST-8 Assay)
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Treatment: Cells are treated with varying concentrations of SM-164, TRAIL, or a combination of both. Control wells receive vehicle (e.g., DMSO).
-
Incubation: Plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
WST-8 Reagent Addition: 10 µL of WST-8 reagent is added to each well.
-
Incubation: Plates are incubated for an additional 1-4 hours.
-
Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control, and IC50 values are determined using non-linear regression analysis.
Caption: Workflow for assessing cell viability after SM-164 treatment.
Western Blot Analysis for Protein Expression and Cleavage
-
Cell Lysis: Treated and untreated cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (20-40 µg) are separated on a 10-15% SDS-polyacrylamide gel.
-
Protein Transfer: Proteins are transferred to a PVDF membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., cIAP-1, XIAP, Caspase-3, PARP, β-actin) overnight at 4°C.
-
Washing: The membrane is washed three times with TBST.
-
Secondary Antibody Incubation: The membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Caption: Standard workflow for Western Blot analysis of protein levels.
In Vivo Xenograft Studies
-
Tumor Implantation: 5-10 million cancer cells (e.g., MDA-MB-231) are subcutaneously injected into the flank of immunodeficient mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Mice are randomized into treatment groups and administered with vehicle, SM-164 (e.g., 5 mg/kg, i.v.), TRAIL, or a combination, typically for a period of 2-3 weeks.
-
Tumor Measurement: Tumor volume is measured 2-3 times per week using calipers (Volume = 0.5 x length x width²).
-
Toxicity Monitoring: Animal body weight and general health are monitored throughout the study.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., Western blotting, immunohistochemistry).
Conclusion
SM-164 represents a promising therapeutic agent that effectively induces apoptosis in cancer cells through the dual targeting of XIAP and cIAPs. Its potent single-agent activity and its ability to synergize with other agents like TRAIL highlight its potential for further clinical development. The data and protocols presented in this guide offer a comprehensive overview for researchers seeking to understand and build upon the existing knowledge of this compelling anti-cancer molecule.
References
- 1. SM-164: A Novel, Bivalent Smac Mimetic That Induces Apoptosis and Tumor Regression by Concurrent Removal of the Blockade of cIAP-1/2 and XIAP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Smac-mimetic compound SM-164 induces radiosensitization in breast cancer cells through activation of caspases and induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic potential and molecular mechanism of a novel, potent, non-peptide, Smac mimetic SM-164 in combination with TRAIL for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SM-164: a novel, bivalent Smac mimetic that induces apoptosis and tumor regression by concurrent removal of the blockade of cIAP-1/2 and XIAP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. Smac Mimetic SM-164 Potentiates APO2L/TRAIL- and Doxorubicin-Mediated Anticancer Activity in Human Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Therapeutic potential and molecular mechanism of a novel, potent, nonpeptide, Smac mimetic SM-164 in combination with TRAIL for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
